2-[3-(trifluoromethyl)benzenesulfonamido]propanoic acid
Description
2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid is a sulfonamide derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring and a sulfonamido (-SO₂NH-) linkage at the 2-position of the propanoic acid backbone. The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to sulfonamide inhibitors .
Properties
CAS No. |
250714-51-3 |
|---|---|
Molecular Formula |
C10H10F3NO4S |
Molecular Weight |
297.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)benzenesulfonamido]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethyl)benzenesulfonyl chloride.
Reaction with Amino Acid: The sulfonyl chloride is then reacted with beta-alanine in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Hydrolysis: The intermediate is subjected to hydrolysis under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)benzenesulfonamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
2-[3-(trifluoromethyl)benzenesulfonamido]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)benzenesulfonamido]propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This combination of properties makes it a valuable compound for drug development and other applications.
Comparison with Similar Compounds
Positional Isomers on the Benzene Ring
- 3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic Acid (CAS Ref: 10-F643717): This isomer has the trifluoromethyl group at the 2-position of the benzene ring instead of the 3-position.
- 2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic Acid (CAS 1008938-50-8): Similar to the above but with the sulfonamido group at the 2-position of propanoic acid. Its molecular weight (297.25 g/mol) is identical to the target compound, but the spatial arrangement could affect solubility and target selectivity .
Key Differences :
| Compound | Substituent Position (Benzene) | Molecular Weight (g/mol) | Potential Impact |
|---|---|---|---|
| Target Compound | 3-CF₃, 2-SO₂NH- | 297.25 | Optimal balance of lipophilicity and electronic effects for enzyme inhibition |
| 3-[2-(Trifluoromethyl)benzenesulfon... | 2-CF₃, 3-SO₂NH- | 297.25 | Reduced binding due to steric hindrance |
Functionalized Derivatives with Additional Substituents
Chlorinated Analogs
- 2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic Acid (CAS 1009272-85-8): This derivative includes a chlorine atom at the 4-position of the benzene ring and an indole moiety at the 3-position of propanoic acid. Its higher molecular weight (446.83 g/mol) compared to the target compound (297.25 g/mol) could reduce solubility but increase target specificity .
Simplified Analogs Without Sulfonamido Linkage
- 2-(3-(Trifluoromethyl)phenyl)propanoic Acid (CAS 68718-08-1): Lacking the sulfonamido group, this compound is a simpler analog with a molecular weight of 218.18 g/mol. It may serve as a precursor in synthesis or a metabolite of sulfonamide drugs.
Key Differences :
| Compound | Additional Substituents | Molecular Weight (g/mol) | Pharmacological Implications |
|---|---|---|---|
| Target Compound | None | 297.25 | Broad-spectrum enzyme inhibition potential |
| Chlorinated Indole Derivative | 4-Cl, 3-indole | 446.83 | Enhanced specificity for receptors (e.g., kinases) |
| Simplified Analog | No sulfonamido | 218.18 | Limited enzyme interaction but improved metabolic stability |
Antimicrobial Activity
While direct data for the target compound are unavailable, sulfonamide derivatives like 2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid (CAS 1009272-85-8) show promise against bacterial and fungal pathogens, likely due to sulfonamide-mediated folate biosynthesis inhibition . In contrast, 3-(2-aminoethyl)-5-(4-chlorophenyl)thiazolidine-2,4-dione (CAS 1009272-85-8) lacks sulfonamide groups and exhibits weaker antimicrobial effects .
Antitumor Activity
Compounds with trifluoromethyl and sulfonamido groups, such as asperpyrone C and D from , demonstrate moderate antitumor activity against HepG2 and A-549 cell lines (IC₅₀: 10–20 µM) .
Biological Activity
2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid, also known as a sulfonamide derivative, has gained attention in pharmacological research due to its potential biological activities. The compound is characterized by a trifluoromethyl group that enhances its lipophilicity and stability, making it a valuable candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with alanine under basic conditions. This reaction leads to the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the final product. Common reagents include sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or acetonitrile.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group and sulfonamido moiety are crucial for its binding affinity and specificity. Studies suggest that this compound may inhibit enzyme activity by binding to the active site or modulating receptor function through specific interactions.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2. This selectivity suggests its potential as an anti-inflammatory agent with fewer gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Table 1: COX Inhibition Potency
| Compound | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|
| Lead Compound | Moderate | High |
| Derivative A | Low | Very High |
| Derivative B | Low | Moderate |
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism appears to involve inhibition of protein synthesis and disruption of nucleic acid production pathways .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.6 μg/mL |
| Enterococcus faecalis | 31.2 μg/mL |
Analgesic Effects
In animal models, particularly in formalin-induced pain models, this compound has shown promising analgesic effects. Its structural modifications have been linked to enhanced binding affinities at pain receptors, suggesting potential applications in pain management therapies.
Case Studies and Research Findings
A study investigating the structure-activity relationship (SAR) of related compounds found that modifications to the sulfonamide group significantly influenced COX-2 inhibitory activity. Certain derivatives exhibited up to a tenfold increase in potency compared to lead compounds, highlighting the importance of structural optimization in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
